molecular formula C17H12Cl2N2O2S B2701763 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 313661-83-5

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No. B2701763
CAS RN: 313661-83-5
M. Wt: 379.26
InChI Key: OVSFSTLXGVHTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a thiazole ring, and a dichlorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a 3-methoxybenzoyl chloride with a 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine. The exact synthetic route would depend on the availability of starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and thiazole groups could lead to interesting electronic and steric effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group might be hydrolyzed under acidic or basic conditions, and the thiazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group might increase its lipophilicity, affecting its solubility and distribution in the body .

Scientific Research Applications

Molecular Structure and Synthesis

Research has been conducted on the molecular structure and synthesis processes related to compounds similar to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide. For instance, studies have focused on understanding the influence of intermolecular interactions on molecular geometry through computational methods and X-ray crystallography. Such insights are crucial for designing drugs with desired physical and chemical properties (Karabulut et al., 2014).

Antimicrobial Screening

Several derivatives incorporating the thiazole ring have been synthesized and screened for their antimicrobial properties. These studies aim to identify new therapeutic agents for treating microbial diseases, highlighting the compound's potential in developing treatments against bacterial and fungal infections (Desai et al., 2013).

Pharmacological Evaluation

Compounds with a similar structural framework have been evaluated for their anticonvulsant and sedative-hypnotic activities, indicating their potential as benzodiazepine receptor agonists. This research contributes to the development of new medications for neurological conditions, emphasizing the relevance of the thiazole ring in medicinal chemistry (Faizi et al., 2017).

Lipase and α-Glucosidase Inhibition

The synthesis and investigation of novel heterocyclic compounds derived from related structures have shown significant inhibitory action against lipase and α-glucosidase enzymes. Such findings are valuable for developing new treatments for diseases like diabetes and obesity (Bekircan et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it to avoid exposure .

Future Directions

The study of this compound could lead to new insights in medicinal chemistry. Its synthesis and characterization could be optimized, and its biological activity could be investigated in more detail .

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c1-23-12-4-2-3-11(7-12)16(22)21-17-20-15(9-24-17)10-5-6-13(18)14(19)8-10/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSFSTLXGVHTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.